molecular formula C17H14N2O3 B1387428 1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid CAS No. 1029784-65-3

1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid

Cat. No.: B1387428
CAS No.: 1029784-65-3
M. Wt: 294.3 g/mol
InChI Key: BMDHYAYETCZWLC-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized as a key synthetic precursor to Tubastatin A. Tubastatin A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a critical role in cell motility, protein degradation, and other key cellular processes. By serving as an intermediate in the synthesis of Tubastatin A, this compound provides researchers with a vital tool for probing the biological functions of HDAC6 and its implications in various disease pathways. The selective inhibition of HDAC6, as opposed to other histone deacetylases, is a major area of investigation for its potential therapeutic applications in cancer, neurodegenerative diseases such as Alzheimer's disease, and autoimmune disorders. The structure of this compound, featuring the isoquinoline carboxylic acid core and the 2-methoxyphenylamino substituent, is essential for conferring the high selectivity for the HDAC6 isozyme exhibited by its derivative. Research utilizing this chemical is fundamental for advancing the understanding of epigenetics, protein aggregation diseases, and intracellular transport mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxyanilino)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-16-12-7-3-2-6-11(12)13(10-18-16)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHYAYETCZWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Isoquinoline-4-carboxylic Acid

A common laboratory-scale method involves reacting isoquinoline-4-carboxylic acid with 2-methoxyaniline under controlled conditions to form the 1-[(2-methoxyphenyl)amino] derivative. This reaction typically requires:

  • A suitable catalyst or activating agent.
  • Heating and stirring to drive the substitution reaction to completion.
  • Solvents such as ethanol or dimethylformamide to dissolve reactants.

This method is straightforward but may require optimization for yield and purity in scale-up processes.

Use of Homophthalic Acid Derivatives

According to patent GB2252321A, isoquinoline intermediates can be prepared by reacting homophthalic acid dimethyl esters or anhydrides with amines such as 2-methoxyaniline. The process involves:

  • Initial reaction of homophthalic acid dimethyl ester with methanolic ammonium under pressure and elevated temperature (60–80 °C).
  • Reaction of homophthalic anhydride with amines at high temperatures (160–180 °C) in solvents like N,N-dimethylformamide.
  • Subsequent base-mediated carbomethoxylation to introduce the carboxylic acid functionality.

This sequence allows for the construction of the isoquinoline ring system bearing the amino substituent and carboxyl group.

Catalytic Dehalogenation Route

Another approach involves catalytic dehalogenation of halogenated isoquinoline-4-carboxylic acid derivatives. For example, 3-chloro-1-(2-methylphenyl)isoquinoline-4-carboxylic acid can be converted to the target compound by:

  • Hydrogenation in the presence of palladium on charcoal catalyst.
  • Reaction conditions: methanol solvent, 70 °C, 50 atm hydrogen pressure for several hours.
  • Isolation by acidification and filtration to obtain the carboxylic acid.

This method is useful for modifying substituted isoquinoline precursors to the desired amino-substituted product.

Advanced Synthetic Strategies

Ugi Four-Component Reaction (Ugi-4CR) and Postcyclization

A modern and convergent approach involves the use of multicomponent reactions, particularly the Ugi-4CR, followed by copper-catalyzed cascade cyclization. This method has been reported to efficiently synthesize isoquinolone-4-carboxylic acids, a close structural analog to the target compound, with good yields and functional group tolerance:

  • Starting materials include ammonia, 2-halobenzoic acids, and appropriate amines.
  • The Ugi adduct undergoes Cu-catalyzed C–C coupling and annulation to form the isoquinolone core.
  • This ligand-free catalytic system offers atom economy, broad substrate scope, and scalability.
  • The free 4-carboxy-isoquinolone is accessible via this protocol, which is significant for medicinal chemistry applications.

Although this method is primarily reported for isoquinolone derivatives, it provides a promising route adaptable for this compound synthesis.

Functional Group Transformations and Derivatizations

Additional synthetic steps may include:

  • Conversion of carboxylic acids to acid chlorides using thionyl chloride at moderate temperatures (e.g., 50 °C for 5 hours).
  • Subsequent amidation or esterification reactions with amines or alcohols.
  • Use of reagents such as oxalyl chloride, DMF catalyst, and aluminum chloride for electrophilic aromatic substitution or cyclization.
  • Protection and deprotection strategies to manage sensitive functional groups during synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range References
Direct Amination Isoquinoline-4-carboxylic acid + 2-methoxyaniline, catalyst, heat Simple, straightforward May require optimization for yield Moderate
Homophthalic Acid Route Homophthalic acid dimethyl ester/anhydride, amines, DMF, high temp Well-established, scalable High temperature needed Moderate to good
Catalytic Dehalogenation Halogenated isoquinoline, Pd/C, H2, methanol, high pressure Efficient for halogenated precursors Requires halogenated starting material Good
Ugi-4CR and Cu-Catalyzed Cyclization Ammonia, 2-halobenzoic acids, Cu catalyst, ligand-free Convergent, broad scope, green More complex, specialized reagents Moderate to good

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.

Scientific Research Applications

1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid 2-Methoxyphenylamino, carboxylic acid Not explicitly provided Biochemical research (amino acid analog)
Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate Methyl ester, nitro, trifluoromethyl, oxo C₁₉H₁₄F₃N₃O₅ 421.33 pKa = -2.86; Predicted density: 1.496 g/cm³
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Chlorophenyl, methoxyphenyl, amino C₂₂H₁₈ClN₂O 376.84 Melting point: 223–225°C; Pd-catalyzed synthesis
5-Hydroxyisoquinoline-4-carboxylic acid Hydroxy, carboxylic acid C₁₀H₇NO₃ 189.17 Intermediate in antiviral drug synthesis (e.g., WU-01)

Key Observations:

The carboxylic acid group in the target compound enables hydrogen bonding and salt formation, differing from the methyl ester derivatives (e.g., ), which are often used to improve cell permeability in drug candidates .

In contrast, the methyl ester analog () requires multi-step functionalization, including azide reduction and esterification .

Physicochemical Properties: The pKa of the methyl ester analog (-2.86) suggests strong acidity due to electron-withdrawing groups, whereas the target compound’s acidity is likely moderated by the methoxyphenylamino group . The melting point of 223–225°C for compound 4k () indicates higher crystallinity compared to the target compound, which lacks reported thermal data .

Biological Activity

1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an isoquinoline core with a methoxyphenyl amino substituent and a carboxylic acid group, contributing to its diverse biological interactions. The structural formula is represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: MCF-7 Cell Line
A study investigated the anticancer effects of this compound on the MCF-7 breast cancer cell line using the MTT assay. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

The IC50 value was determined to be approximately 30 µM, suggesting moderate potency against this cell line.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains.

Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16.5
Escherichia coli32.0
Pseudomonas aeruginosa25.0

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. Preliminary studies suggest that it may interact with enzymes involved in cancer cell metabolism and proliferation.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications at the methoxy group or alterations in the carboxylic acid moiety have been explored to improve efficacy and selectivity against cancer cells.

Table of Derivatives Tested

Derivative NameActivity ProfileIC50 (µM)
Compound AHigh cytotoxicity15
Compound BModerate antibacterial activity40
Compound CLow toxicity but high selectivity>100

Q & A

Q. What are the recommended protocols for synthesizing 1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid, considering functional group compatibility and reaction optimization?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of substituted anilines with isoquinoline precursors. Key steps include:

  • Functionalization : Introduce the 2-methoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
  • Carboxylic Acid Formation : Oxidative cleavage or hydrolysis of ester intermediates using NaOH/H₂O or H₂O₂ under controlled pH (6–7) to avoid decarboxylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Critical Parameters :

  • Temperature control (60–80°C for amination) to prevent side reactions.
  • Use of anhydrous solvents (e.g., DMF) to stabilize intermediates.

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm).
    • ¹³C NMR : Confirm carboxylic acid (δ 170–175 ppm) and isoquinoline carbons (δ 120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical mass (C₁₇H₁₅N₂O₃: 295.1083 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. What are the documented biological activities of this compound, and how should researchers validate these findings?

Methodological Answer:

  • Reported Activities : Antimicrobial (MIC: 2–8 µg/mL against S. aureus), anticancer (IC₅₀: 10–20 µM in HeLa cells), and anti-inflammatory (COX-2 inhibition: 70–80% at 50 µM) .
  • Validation Strategies :
    • Dose-Response Curves : Use 3–5 replicates per concentration to establish reproducibility.
    • Mechanistic Studies : Pair activity assays with Western blotting (e.g., p38 MAPK phosphorylation) or ROS detection .
    • Negative Controls : Include structurally similar but inactive analogs (e.g., lacking the methoxy group) to confirm specificity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic route optimization?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for amination or cyclization steps .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection (e.g., DMF vs. THF) for yield improvement .
  • Machine Learning : Train models on existing quinoline synthesis data to predict optimal reaction conditions (e.g., catalyst loading, temperature) .

Q. Example Workflow :

Generate 3D conformers (RDKit).

Calculate Gibbs free energy (Gaussian 16).

Rank synthetic routes by energy barriers (<30 kcal/mol preferred) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C).
    • Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Epistatic Analysis : Combine gene knockout (CRISPR) and activity assays to identify pathways masking the compound’s effects .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial efflux pump expression. Use efflux inhibitors (e.g., PAβN) to isolate compound efficacy .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (target: 2–3) while retaining activity .
  • Prodrug Design : Mask the carboxylic acid as an ethyl ester to enhance oral bioavailability, with in vivo hydrolysis to the active form .
  • Pharmacokinetic Screening :
    • Plasma Stability : Incubate with mouse plasma (37°C, 1 hr) and quantify remaining compound via LC-MS.
    • Tissue Distribution : Use radiolabeled analogs (¹⁴C) to track accumulation in target organs .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to putative targets (e.g., COX-2) with immobilized protein and compound concentrations (0.1–100 µM) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (2–3 Å) to identify binding pockets .
  • Metabolomics : Profile cellular metabolites (LC-HRMS) after treatment to map affected pathways (e.g., TCA cycle, nucleotide synthesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid
Reactant of Route 2
1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid

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